molecular formula C11H11ClN2O2 B1451562 3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214111-48-4

3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione

Cat. No. B1451562
M. Wt: 238.67 g/mol
InChI Key: UQPIQWHVYXBQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be studied .

Scientific Research Applications

Spectroscopic and Docking Studies

A study by Murugesan et al. (2021) synthesized a similar compound and investigated its properties using various spectroscopic methods and molecular docking studies. This research contributes to understanding the chemical and biological properties of such compounds.

Anticonvulsant Properties

Research by Obniska et al. (2005) on similar piperazine derivatives revealed their potential as anticonvulsant agents. This indicates the therapeutic potential of these compounds in medical research.

Organic Substrate Uses

Liebscher and Jin (1999) discussed the use of similar compounds as versatile organic substrates in Chemical Society Reviews. This highlights their applications in synthetic chemistry and material science.

Chiral Solvating Agents

A study by Wagger et al. (2007) explored the use of similar compounds as chiral solvating agents, crucial in stereochemical analysis in organic chemistry.

Synthesis and Structural Analysis

Various studies, like those by Liang et al. (2011) and Blake & Sammes (1970), have synthesized and analyzed the structural properties of similar compounds. These studies are significant for understanding the chemical behavior and potential applications of these substances.

Safety And Hazards

This would involve looking at the compound’s toxicity and any risks it poses to human health or the environment .

Future Directions

This could involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action .

properties

IUPAC Name

3-(2-chlorophenyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPIQWHVYXBQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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